molecular formula C18H17NO3S B2951009 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705986-06-6

1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2951009
CAS No.: 1705986-06-6
M. Wt: 327.4
InChI Key: LWPZOCNDZWAENX-UHFFFAOYSA-N
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Description

The compound 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one features a spirocyclic core combining a benzofuran ring and a piperidine moiety. The 1'-position is substituted with a 2-(thiophen-2-yl)acetyl group, introducing sulfur-containing heterocyclic functionality. This structural motif is significant in medicinal chemistry due to the spirocyclic framework’s conformational rigidity and the thiophene group’s electron-rich properties, which may enhance binding to biological targets such as receptors or enzymes .

Properties

IUPAC Name

1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-16(11-13-5-3-10-23-13)19-9-4-8-18(12-19)15-7-2-1-6-14(15)17(21)22-18/h1-3,5-7,10H,4,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPZOCNDZWAENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CC3=CC=CS3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro Formation: The spiro linkage is introduced by reacting the benzofuran derivative with a piperidine derivative under controlled conditions.

    Thiophene Acetylation: The final step involves the acetylation of the spiro compound with a thiophene derivative, often using acyl chlorides or anhydrides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring, using reagents like halogens or nucleophiles.

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiophene compounds.

Scientific Research Applications

1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

  • (S)- and (R)-[18F]Fluspidine: These enantiomers share the 3H-spiro[2-benzofuran-1,4'-piperidine] core but are substituted with a benzyl group at the 1'-position and a fluoroethyl group at the 3-position. They are PET ligands for sigma-1 receptors (S1R), highlighting the importance of substituent polarity and size in receptor binding.
  • 1'-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1797873-54-1): This analog replaces the thiophene-acetyl group with a 2-bromobenzoyl moiety.

Analogs with Different Heterocyclic Cores

  • The smaller pyrrolidine ring may also alter spatial orientation of substituents, affecting target engagement .
  • Phainanoid F: A natural product containing a 3H-spiro[benzofuran-2,1'-cyclobutan]-3-one core. The cyclobutane ring introduces significant rigidity compared to piperidine, which may limit conformational flexibility but enhance selectivity for specific biological targets, such as immunosuppressive pathways .

Functional Group Variations

  • 1-[3-(Thiophen-3-yl)benzyl]piperidin-2-one (CAS 648): This compound retains a thiophene group but lacks the spirocyclic benzofuran core.
  • 1'-(3-(1,2-Benzisoxazol-3-yl)propyl)spiro[benzofuran-2(3H),4'-piperidine] (EP0104632) : The benzisoxazole substituent introduces a fused aromatic system with nitrogen and oxygen atoms, contrasting with the acetyl-thiophene group. This difference may influence solubility and metabolic pathways due to the benzisoxazole’s higher polarity .

Physicochemical and Pharmacological Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C17H15NO3S 313.37 Thiophen-2-yl acetyl 2.8
(S)-[18F]Fluspidine C20H21FNO2 338.39 Benzyl, fluoroethyl 3.1
1'-(2-Bromobenzoyl) analog C19H16BrNO3 386.24 2-Bromobenzoyl 3.5
3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one C11H11NO2 189.21 None (parent structure) 1.2

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a novel synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
  • Molecular Formula : C₁₉H₁₉N₃O₂S
  • Molecular Weight : 345.43 g/mol

The biological activity of 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound, which may be beneficial in neurodegenerative diseases. It is hypothesized that it exerts its effects by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one:

Table 1: Summary of Biological Activities

Activity TypeModel/SystemResultReference
AntitumorVarious Cancer Cell LinesInduced apoptosis; IC50 values < 10 µM
AntimicrobialMRSAMIC = 1 µg/mL
NeuroprotectionNeuronal Cell ModelsReduced oxidative stress markers

Case Study: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on non-small cell lung cancer (NSCLC) cells. The results demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent for NSCLC.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties against MRSA. The compound was tested using standard broth microdilution methods, revealing potent inhibitory activity with an MIC of 1 µg/mL. This finding underscores its potential as an alternative treatment for antibiotic-resistant infections.

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